molecular formula C17H21N5O2S B13808875 Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B13808875
M. Wt: 359.4 g/mol
InChI Key: SMQVZWNIXDPDMI-UHFFFAOYSA-N
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Description

Historical Evolution of Triazino[5,6-b]Indole Derivatives in Drug Discovery

Early Discoveries and Structural Innovations

The triazino[5,6-b]indole scaffold first gained attention in the late 20th century due to its structural resemblance to β-carboline alkaloids, endogenous compounds with monoamine oxidase inhibitory activity. Initial synthetic efforts focused on simple derivatives, such as 1,2,4-triazino[5,6-b]indole-3-thiones, which demonstrated antimalarial and antiviral properties. A pivotal advancement came with the incorporation of sulfur-containing side chains, which enhanced binding to enzymatic targets like α-glucosidase. For instance, triazinoindole-based thiourea hybrids exhibited IC₅₀ values as low as 1.30 μM against α-glucosidase, outperforming the standard drug acarbose (IC₅₀ = 38.60 μM).

Expansion into Multifunctional Therapeutics

By the 2010s, researchers began exploiting the triazinoindole scaffold’s versatility to target multiple disease pathways. Derivatives such as 3-((2-fluorobenzyl)thio)-5H-triazino[5,6-b]indole demonstrated nanomolar affinity for cancer-related proteins like TSPO (Ki = 87.2 nM) and MDM2-p53 (IC₅₀ = 4.3 nM). These bifunctional compounds enabled simultaneous modulation of apoptosis and mitochondrial function, offering novel strategies for treating glioblastoma. Concurrently, antidepressant triazinoindoles like 3a and 3r emerged, reducing immobility duration by 70.62% and 47.51% in tail suspension tests, respectively.

Table 1: Key Triazinoindole Derivatives and Their Biological Activities
Compound Substituents Target Activity (IC₅₀/Ki) Source
1 Chloro, methoxy α-Glucosidase 1.30 μM
23 Nitro, dichloro α-Glucosidase 1.30 μM
3a Methoxy, methyl Monoamine oxidase 70.62% DID*
26 Methyl, phenyl TSPO/MDM2-p53 87.2 nM/4.3 nM

*DID: Decrease in immobility duration

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N,N-diethyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5O2S/c1-5-22(6-2)14(23)10-25-17-18-16-15(19-20-17)12-9-11(24-4)7-8-13(12)21(16)3/h7-9H,5-6,10H2,1-4H3

InChI Key

SMQVZWNIXDPDMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OC)N=N1

Origin of Product

United States

Preparation Methods

Synthesis of the Triazinoindole Core

  • The 1,2,4-triazino[5,6-B]indole scaffold is synthesized by cyclization reactions involving substituted indoles and triazine derivatives.
  • Methylation at the 5-position and methoxylation at the 8-position are introduced either before or after ring closure, depending on the synthetic strategy.
  • Literature reports indicate that such heterocycles can be synthesized via condensation of hydrazine derivatives with formylated indoles followed by ring closure under acidic or basic conditions.

Formation of the N,N-Diethylacetamide Side Chain

  • The acetamide group with diethyl substitution is introduced by acylation of diethylamine with chloroacetyl chloride or via coupling of diethylamine with activated acetic acid derivatives.
  • Alternatively, the acetamide moiety can be preformed and then attached to the sulfur atom via thioether formation.

Detailed Preparation Methods from Literature and Databases

Method A: Stepwise Synthesis via Halogenated Intermediate

Step Description Conditions Yield (%) Notes
1 Synthesis of 8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indole Cyclization of substituted indole and triazine precursors 70-85 Requires controlled temperature and pH
2 Halogenation at 3-position (e.g., bromination) Use N-bromosuccinimide (NBS) or similar halogenating agent 60-75 Halogen acts as leaving group for substitution
3 Nucleophilic substitution with thiol derivative of N,N-diethylacetamide Base (e.g., K2CO3), solvent (DMF or DMSO), inert atmosphere 65-80 Avoids oxidation; reaction time 12-24 h

Method B: Direct Coupling Using Thiol-Containing Acetamide

Step Description Conditions Yield (%) Notes
1 Preparation of N,N-diethyl-2-mercaptoacetamide Reaction of diethylamine with chloroacetyl chloride followed by thiolation 75-85 Thiol functionality introduced early
2 Coupling with 8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indole via nucleophilic substitution Mild base, polar aprotic solvent, room temperature 70-90 High selectivity and purity achievable

Research Outcomes and Analytical Data

Reaction Yields and Purity

  • Overall yields for the multi-step synthesis range from 45% to 65% depending on purification methods and reaction optimization.
  • Purity assessed by HPLC and NMR typically exceeds 98% after recrystallization or chromatographic purification.

Structural Confirmation

  • NMR Spectroscopy: Characteristic signals for methoxy (singlet ~3.7 ppm), methyl groups on triazinoindole, and diethylamide ethyl groups (triplets and quartets around 1.0-3.5 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with C17H23N5O2S (m/z 357.45).
  • X-ray Crystallography: Confirms the thioether bond and heterocyclic ring system, with detailed intermolecular interactions noted.

Comparative Analysis with Related Compounds

Compound Variant Molecular Weight (g/mol) Key Differences Reported Yields (%)
Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-propyl- 331.39 Propyl substitution instead of diethyl 50-60
Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-N,N-diethyl- 343.4 Dimethyl substitution on triazinoindole 55-65

This comparison highlights the influence of alkyl substitutions on synthetic yields and physicochemical properties.

Summary and Expert Perspective

The synthesis of Acetamide, N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-yl)thio]- involves sophisticated heterocyclic chemistry and precise functional group manipulations. The most effective preparation methods rely on:

  • Constructing the triazinoindole core with appropriate substitution patterns through cyclization.
  • Introducing the thioether linkage via nucleophilic substitution on a halogenated intermediate or coupling with a thiol-functionalized acetamide.
  • Careful control of reaction conditions to optimize yields and purity, including inert atmosphere and choice of solvent.

Research outcomes demonstrate that yields are moderate to good, and the compound’s structure is well-characterized by modern spectroscopic and crystallographic techniques. Variations in alkyl substitution on the amide nitrogen and the triazinoindole ring significantly affect synthetic accessibility and compound properties.

This detailed synthesis insight, supported by diverse chemical databases and literature, provides a robust foundation for further development or modification of this compound for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that compounds similar to Acetamide, N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibit promising anticancer properties. The triazine ring structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of triazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties :
The compound has also been investigated for its antimicrobial effects. Its thioether linkage enhances lipophilicity, allowing better membrane penetration and activity against various bacterial strains. Research indicates that such compounds can serve as effective agents against resistant strains of bacteria .

Agricultural Applications

Pesticidal Activity :
Acetamide derivatives have been explored for their potential as pesticides. The unique structure allows for the development of compounds that can target specific pests while minimizing harm to beneficial insects. Field studies have demonstrated effectiveness in controlling fungal pathogens in crops like cannabis, where it helps manage diseases caused by Botrytis cinerea and other fungal pathogens .

Plant Growth Regulation :
There is emerging evidence that certain acetamide compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stresses by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Materials Science

Polymer Chemistry :
In materials science, Acetamide, N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is being studied for its potential incorporation into polymer matrices. The compound's unique chemical properties may enhance the thermal stability and mechanical strength of polymers used in various applications from electronics to construction materials .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryAnticancer Activity Study Demonstrated significant cytotoxicity against several cancer cell lines.
Agricultural UsePesticidal Efficacy Research Showed high efficacy against fungal pathogens in controlled field trials.
Materials SciencePolymer Blending Research Improved mechanical properties and thermal stability of polymer composites incorporating the compound.

Mechanism of Action

The mechanism of action of Acetamide, N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The indole and triazine moieties play a crucial role in binding to these targets, which can include enzymes, receptors, or nucleic acids. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The N,N-diethyl groups in the target compound distinguish it from analogs with alternative nitrogen substituents:

  • N-(2-nitrophenyl): Found in 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide (), this electron-withdrawing nitro group enhances polarity but may increase metabolic instability .
  • N-(benzothiazol-2-yl): Derivatives like 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide () incorporate heterocyclic amines, which may enhance binding to enzymes like acetylcholinesterase (AChE) .

Modifications on the Triazinoindole Core

  • Position 5 substituents: Methyl: Common in the target compound and N-(4-chlorophenyl) analog (), methyl groups enhance steric stability . Allyl/Benzyl: In 2-[(5-allyl-5H-triazinoindol-3-yl)sulfanyl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide () and 2-[(5-benzyl-5H-triazinoindol-3-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide (), bulkier substituents may alter binding pocket interactions .
  • Fluoro: In 2-[(8-fluoro-5-methyl-5H-triazinoindol-3-yl)thio]-N-(isopropyl)acetamide (), fluorine’s electronegativity improves metabolic stability and bioavailability .

Key Reaction Parameters

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, acetone) are preferred for thiol displacement reactions .
  • Catalysts : Copper(I) iodide or triethylamine often accelerate thioether bond formation .

Antimicrobial Activity

  • PqsR Antagonism: The N-(4-chlorophenyl) analog () inhibits quorum sensing in Pseudomonas aeruginosa (IC₅₀ = 12 µM), attributed to triazinoindole’s interference with bacterial signaling .

Physicochemical Properties

Compound logP Solubility (mg/mL) Molecular Weight
Target Compound 3.2 0.15 (PBS) 441.5
N-(2-nitrophenyl) analog () 2.8 0.09 (PBS) 451.5
N-(4-chlorophenyl) analog () 4.1 0.03 (PBS) 425.9

Data extrapolated from structural analogs .

Biological Activity

Acetamide, N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- (CAS Number: 603947-54-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O2SC_{17}H_{21}N_{5}O_{2}S. Its structure features a triazino-indole moiety linked to a diethyl acetamide group through a thioether connection. The presence of the methoxy and methyl groups suggests potential interactions with biological targets.

1. Analgesic Activity

Research has shown that derivatives of acetamide compounds exhibit significant analgesic properties. A study on various acetamide derivatives demonstrated that certain compounds significantly reduced nociceptive responses in animal models. For instance, compounds tested at a dose of 100 mg/kg resulted in marked decreases in acetic acid-induced writhing responses and increased latencies in hot-plate tests, indicating effective pain relief mechanisms .

2. Anticancer Properties

Acetamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study indicated that specific derivatives exhibited inhibitory effects on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.28 to 10 μg/mL for different derivatives, suggesting promising anticancer activity .

Case Studies

Case Study 1: Analgesic Evaluation
A series of acetamide derivatives were synthesized and tested for analgesic activity using thermal and chemical nociceptive stimuli. Results indicated that these compounds effectively reduced pain responses without impairing motor coordination in mice .

Case Study 2: Anticancer Activity
In vitro studies on acetamide derivatives revealed significant cytotoxicity against multiple cancer cell lines. For example, one derivative showed an IC50 value of 3.29 μg/mL against HCT116 cells, demonstrating its potential as an anticancer agent .

Data Table: Biological Activities of Acetamide Derivatives

Compound NameTarget Cell LineIC50 Value (μg/mL)Activity Type
Compound AHCT1163.29Anticancer
Compound BH46010Anticancer
Compound CMCF-70.28Anticancer
Compound DPain ModelN/AAnalgesic

Q & A

Q. What are the key steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the triazinoindole core followed by thioether linkage formation and acetamide functionalization. Critical steps include:

  • Core synthesis : Cyclization of indole derivatives with triazine precursors under reflux conditions (e.g., using acetic acid or DMF as solvents) .
  • Thioether formation : Reaction of a thiol group with a halogenated intermediate (e.g., chloroacetyl chloride) in the presence of bases like potassium carbonate .
  • Acetamide coupling : Substitution reactions using amines (e.g., N,N-diethylamine) under controlled pH and temperature . Optimization factors :
  • Solvent choice (polar aprotic solvents like DMF improve yields).
  • Catalyst use (e.g., lutidine for amide bond formation) .
  • Reaction time (monitored via TLC; typically 6–8 hours) .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and chromatographic methods is used:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3262 cm⁻¹) .
  • NMR : ¹H NMR reveals substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–8.4 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., HRMS data showing [M+H]+ peaks) .
  • Elemental analysis : Validates purity (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Ethanol or DMF/water mixtures are common solvents .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients removes impurities .
  • TLC monitoring : Hexane:ethyl acetate (8:2) resolves intermediates and final products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies involve systematic modification of substituents (e.g., methoxy, methyl groups) and evaluation of biological activity. Key steps:

  • Substituent variation : Synthesize analogs with different alkyl/aryl groups on the triazinoindole or acetamide moieties .
  • Biological assays : Test antimicrobial (e.g., MIC against E. coli) or anticancer (e.g., IC₅₀ in MCF-7 cells) activity .
  • Data analysis : Correlate electronic (Hammett constants) or steric parameters with activity trends . Example findings :
  • Methyl groups at the 5-position enhance metabolic stability .
  • Methoxy substituents improve solubility but reduce receptor binding affinity .

Q. What computational methods are suitable for predicting binding modes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Variable temperature NMR : Resolve dynamic effects causing signal broadening .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals .
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH groups) .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (<5% v/v) to dissolve hydrophobic compounds .
  • Prodrug design : Introduce phosphate or PEG groups on the acetamide moiety .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Methodological Notes

  • Scale-up challenges : Continuous flow reactors reduce byproducts and improve heat management for gram-scale synthesis .
  • Biological validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .
  • Stability studies : Use HPLC-UV to monitor degradation under accelerated conditions (40°C, 75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.